molecular formula C35H29N3O3 B10871098 N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide

N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide

Cat. No.: B10871098
M. Wt: 539.6 g/mol
InChI Key: QNRBAKIWTNQEOI-UHFFFAOYSA-N
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Description

N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide is a complex organic compound that features a biphenyl group, a phenylalanine derivative, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide typically involves multiple steps, including the formation of biphenyl intermediates and the coupling of these intermediates with phenylalanine derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C35H29N3O3

Molecular Weight

539.6 g/mol

IUPAC Name

2-benzamido-N-[1-oxo-3-phenyl-1-(4-phenylanilino)propan-2-yl]benzamide

InChI

InChI=1S/C35H29N3O3/c39-33(28-16-8-3-9-17-28)37-31-19-11-10-18-30(31)34(40)38-32(24-25-12-4-1-5-13-25)35(41)36-29-22-20-27(21-23-29)26-14-6-2-7-15-26/h1-23,32H,24H2,(H,36,41)(H,37,39)(H,38,40)

InChI Key

QNRBAKIWTNQEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5

Origin of Product

United States

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